



Spectroscopic Characterization of 2-(3-Nitrophenyl)-2-oxoacetaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	2-(3-Nitrophenyl)-2- oxoacetaldehyde	
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This technical guide provides a detailed overview of the spectroscopic data for the compound **2-(3-Nitrophenyl)-2-oxoacetaldehyde**, tailored for researchers, scientists, and professionals in the field of drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and includes a visual representation of the analytical workflow.

Core Spectroscopic Data

The spectroscopic data presented below has been compiled and analyzed to provide a comprehensive profile of **2-(3-Nitrophenyl)-2-oxoacetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.5-10.0	Singlet	1H	Aldehyde (-CHO)
~8.6	Singlet	1H	Aromatic (H-2)
~8.4	Doublet	1H	Aromatic (H-4)
~8.2	Doublet	1H	Aromatic (H-6)
~7.7	Triplet	1H	Aromatic (H-5)

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
~190-195	Aldehyde Carbonyl (CHO)
~185-190	Ketone Carbonyl (C=O)
~148	Aromatic (C-3, C-NO ₂)
~135	Aromatic (C-1)
~130	Aromatic (C-5)
~128	Aromatic (C-6)
~125	Aromatic (C-4)
~123	Aromatic (C-2)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Wavenumber (cm ⁻¹)	Intensity	Assignment	
~3100-3000	Medium	Aromatic C-H Stretch	
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)	
~1710-1690	Strong	Ketone C=O Stretch	
~1690-1670	Strong	Aldehyde C=O Stretch	
~1600, ~1475	Medium-Weak	Aromatic C=C Bending	
~1530	Strong	Asymmetric NO ₂ Stretch	
~1350	Strong	Symmetric NO ₂ Stretch	
~850-750	Strong	Aromatic C-H Out-of-plane Bending	

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For **2-(3-Nitrophenyl)-2-oxoacetaldehyde** (C₈H₅NO₄), the expected molecular weight is approximately 179.13 g/mol .[1]

m/z	Interpretation
179	Molecular Ion [M]+
150	[M-CHO] ⁺
122	[M-CHO-CO]+
104	[C ₆ H ₄ NO] ⁺
76	[C ₆ H ₄] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.



NMR Spectroscopy

A sample of approximately 5-10 mg of **2-(3-Nitrophenyl)-2-oxoacetaldehyde** would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, 16 to 32 scans would be acquired, while for ¹³C NMR, a greater number of scans (e.g., 1024 or more) would be necessary due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

The infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, if the sample is a solid, a KBr pellet would be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. The spectrum would be recorded over a range of 4000 to 400 cm⁻¹.[3][4] The background spectrum of the empty spectrometer would be recorded and automatically subtracted from the sample spectrum.

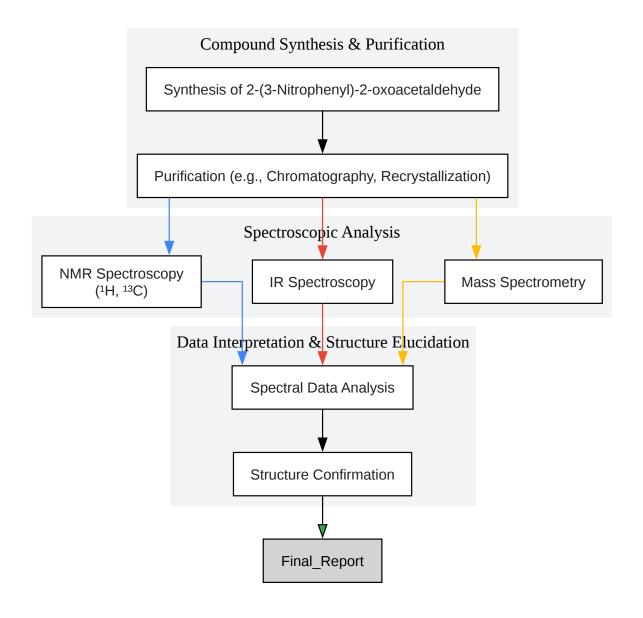
Mass Spectrometry

The mass spectrum would be acquired using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[5][6]

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound like **2-(3-Nitrophenyl)-2-oxoacetaldehyde**.





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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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